DecurosideV
Overview
Description
Decuroside V is a coumarin-glycoside compound found in the roots of Peucedanum decursivum, a plant commonly used in traditional Chinese medicine. It is known for its various biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decuroside V can be synthesized through the extraction of Peucedanum decursivum roots. The process involves several steps, including solvent extraction, purification, and crystallization. The specific reaction conditions often involve the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods: Industrial production of Decuroside V typically involves large-scale extraction from plant material. The roots of Peucedanum decursivum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure Decuroside V .
Chemical Reactions Analysis
Types of Reactions: Decuroside V undergoes various chemical reactions, including:
Oxidation: Decuroside V can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in Decuroside V, leading to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the hydroxyl groups of Decuroside V, resulting in the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride
Major Products:
Scientific Research Applications
Decuroside V has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of coumarin-glycosides and their derivatives.
Biology: Decuroside V is studied for its potential effects on cellular processes and its role in plant metabolism.
Medicine: Research has shown that Decuroside V exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development.
Industry: Decuroside V is used in the formulation of cosmetics and health products due to its beneficial properties
Mechanism of Action
Decuroside V exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s glycosidic structure allows it to modulate cellular signaling and metabolic processes, leading to its observed biological activities .
Comparison with Similar Compounds
- Decuroside I
- Decuroside II
- Decuroside III
- Decuroside IV
- Nodakenin
Comparison: Decuroside V is unique among its analogs due to its specific glycosidic linkage and hydroxyl group configuration. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. While other decurosides share similar core structures, the variations in their glycosidic bonds and substituents result in different pharmacological properties .
Properties
IUPAC Name |
3-hydroxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPNFWKZLQAVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Smyrindioloside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87592-77-6 | |
Record name | Smyrindioloside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
267 - 269 °C | |
Record name | Smyrindioloside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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